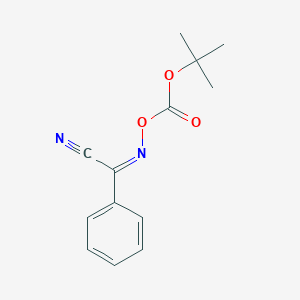

2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 328381. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

tert-butyl [(Z)-[cyano(phenyl)methylidene]amino] carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-13(2,3)17-12(16)18-15-11(9-14)10-7-5-4-6-8-10/h4-8H,1-3H3/b15-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQWYQAQQADNEIC-RVDMUPIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)ON=C(C#N)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)O/N=C(\C#N)/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58632-95-4 | |

| Record name | 58632-95-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328381 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbonic acid, (cyanophenylmethylene)azanyl 1,1-dimethylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-butyl α-cyanobenzylaminyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(TERT-BUTOXYCARBONYLOXIMINO)-2-PHENYLACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F039SLP7BB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile, commonly known as Boc-ON. It is a widely utilized reagent in organic synthesis, particularly for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto primary and secondary amines. This guide details its chemical properties, applications, and provides in-depth experimental protocols for its synthesis and use.

Chemical and Physical Properties

This compound is a stable, crystalline solid that serves as an efficient and highly reactive reagent for the tert-butoxycarbonylation of amino acids and other amine-containing compounds. Its key properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₃H₁₄N₂O₃ | |

| Molecular Weight | 246.26 g/mol | |

| CAS Number | 58632-95-4 | |

| Appearance | White crystalline powder | |

| Melting Point | 85-88 °C | |

| Solubility | Soluble in dioxane, acetone, methanol, and benzene. Insoluble in water. | |

| Storage Temperature | −20°C |

Applications in Organic Synthesis

The primary application of this compound is as a reagent for the introduction of the tert-butoxycarbonyl (Boc) protecting group, a crucial step in peptide synthesis and the development of complex organic molecules. The Boc group is favored for its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.

Advantages of Boc-ON include:

-

High Reactivity: It reacts efficiently with amines at room temperature.

-

Stability: It is a stable, crystalline solid that is easy to handle and store.

-

Clean Byproducts: The main byproduct, 2-hydroxyimino-2-phenylacetonitrile, is easily removed by extraction.

Experimental Protocols

Synthesis of this compound (Boc-ON)

This protocol is adapted from Organic Syntheses.

Materials:

-

2-hydroxyimino-2-phenylacetonitrile

-

Phosgene (in benzene solution)

-

N,N-dimethylaniline

-

Dioxane

-

Benzene

-

Magnesium sulfate

-

Methanol

Procedure:

-

In a three-necked round-bottomed flask equipped with a dropping funnel, mechanical stirrer, and thermometer, a solution of phosgene in benzene is charged and cooled in an ice bath.

-

A solution of 2-hydroxyimino-2-phenylacetonitrile and N,N-dimethylaniline in a mixture of dioxane and benzene is added dropwise to the cooled phosgene solution over 1 hour, maintaining the temperature at 5–6 °C.

-

The reaction mixture is stirred for an additional period.

-

The mixture is then washed successively with water, cold dilute hydrochloric acid, and water.

-

The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure.

-

The resulting crude product is purified by recrystallization from methanol to yield pure 2-tert-butoxycarbonyloxyimino-2-phenylacetonitrile.

General Protocol for the Boc Protection of Amino Acids

This protocol provides a general procedure for the N-terminal protection of amino acids using Boc-ON.

Materials:

-

Amino acid

-

This compound (Boc-ON)

-

Triethylamine

-

50% aqueous dioxane

-

Water

-

Ethyl acetate

-

5% citric acid solution

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

The amino acid is dissolved in 50% aqueous dioxane containing triethylamine.

-

Boc-ON (a 1.1 molar equivalent) is added to the solution at room temperature with stirring.

-

The reaction is typically complete within 4-5 hours.

-

Water is added to the reaction mixture.

-

The aqueous layer is washed with an organic solvent (e.g., ethyl acetate) to remove the 2-hydroxyimino-2-phenylacetonitrile byproduct.

-

The aqueous phase, containing the N-Boc-protected amino acid salt, is then acidified with a 5% citric acid solution.

-

The N-Boc-protected amino acid is extracted into an organic solvent.

-

The combined organic extracts are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the purified N-Boc-protected amino acid.

Safety Information

This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Diagrams

Caption: Synthesis workflow for this compound (Boc-ON).

Caption: Experimental workflow for the Boc protection of an amino acid using Boc-ON.

Caption: Logical relationship of the Boc deprotection mechanism.

The Boc-ON Reagent: A Comprehensive Technical Guide for Amine Protection

For Immediate Release

A Deep Dive into the Chemical Properties, Experimental Protocols, and Reaction Mechanisms of 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) for Advanced Research and Drug Development.

This technical guide provides an in-depth analysis of the Boc-ON reagent, a widely utilized tool for the protection of primary and secondary amines in organic synthesis, particularly in peptide chemistry and the development of complex pharmaceutical intermediates. This document, tailored for researchers, scientists, and drug development professionals, offers a comprehensive overview of the reagent's chemical properties, detailed experimental procedures, and a clear visualization of its reaction mechanism and workflow.

Core Chemical Properties of Boc-ON

The Boc-ON reagent, with the chemical formula C₁₃H₁₄N₂O₃, is a stable, crystalline solid that offers significant advantages in the introduction of the tert-butoxycarbonyl (Boc) protecting group.[1] Its key physical and chemical properties are summarized below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₄N₂O₃ | [1] |

| Molecular Weight | 246.27 g/mol | [1] |

| Melting Point | 87-89 °C | [1] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Very soluble in ethyl acetate, ether, benzene, chloroform, dioxane, and acetone. Soluble in methanol, 2-propanol, and tert-butanol. Insoluble in petroleum ether and water. | [1] |

| Stability | Should be stored in a brown bottle in a freezer (-20°C) to prolong its shelf life. Gradual decomposition with the evolution of carbon dioxide occurs after several weeks at room temperature. | [1] |

Reaction Mechanism and Experimental Workflow

The protection of an amine using Boc-ON proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the Boc group. The reaction is typically carried out at room temperature in the presence of a mild base, such as triethylamine, to neutralize the liberated α-cyano-α-phenylglyoxime. A key advantage of using Boc-ON is the facile removal of the non-polar oxime by-product through simple extraction.[1]

Reaction Signaling Pathway

Experimental Workflow

The following diagram outlines the general workflow for the Boc protection of an amine using the Boc-ON reagent.

Detailed Experimental Protocol for Boc Protection of an Amino Acid

This protocol provides a step-by-step methodology for the N-protection of an amino acid using Boc-ON.

Materials:

-

Amino Acid

-

Boc-ON Reagent

-

Triethylamine (Et₃N)

-

Dioxane

-

Water

-

Ethyl Acetate (EtOAc)

-

5% Citric Acid Solution (or cold 1N HCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Rotary Evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: In a round-bottom flask, dissolve the amino acid (1.0 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.

-

Reaction Initiation: To the stirred solution at room temperature, add Boc-ON (1.1 equivalents).

-

Reaction Monitoring: Continue stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: a. Once the reaction is complete, dilute the mixture with water. b. Extract the aqueous layer twice with ethyl acetate to remove the oxime by-product. c. Acidify the aqueous layer to a pH of approximately 3 with a 5% citric acid solution or cold 1N HCl. d. Immediately extract the acidified aqueous layer three times with ethyl acetate.

-

Isolation and Purification: a. Combine the organic extracts from the previous step. b. Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate. c. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-Boc-protected amino acid. d. The crude product can be further purified by recrystallization or column chromatography if necessary.

Spectral Data

The following table summarizes the key spectral data for the Boc-ON reagent.

| Spectral Data | Characteristic Peaks | Reference |

| ¹H NMR (90 MHz, CDCl₃) | δ (ppm): 1.60 (s, 9H, C(CH₃)₃), 7.38-7.61 (m, 3H, Ar-H), 7.94 (m, 2H, Ar-H) | [2] |

| ¹³C NMR | Characteristic signals for the tert-butyl group, the aromatic ring, the nitrile carbon, and the carbonyl carbon. | [3] |

| IR (KBr disc) | ν (cm⁻¹): ~1785 (C=O stretch) | [4] |

This comprehensive guide provides essential information for the effective utilization of the Boc-ON reagent in synthetic chemistry. Its favorable chemical properties, straightforward reaction protocols, and the ease of by-product removal make it a valuable asset for researchers and drug development professionals.

References

An In-depth Technical Guide to the Chemical Mechanism of Action of 2-(Boc-oxyimino)-2-phenylacetonitrile (Boc-ON)

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of synthetic organic chemistry, particularly in the realms of peptide synthesis and drug development, the strategic protection of amine functionalities is paramount. The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection, valued for its stability and facile, acid-labile removal. Among the arsenal of reagents available for the introduction of the Boc group, 2-(Boc-oxyimino)-2-phenylacetonitrile, commonly known as Boc-ON, presents a unique set of advantages. This technical guide provides a comprehensive examination of the chemical mechanism of action of Boc-ON, its advantages over other Boc-donating reagents, and detailed experimental protocols for its application.

Introduction

The protection of amines is a critical step in the multi-step synthesis of complex molecules, preventing their inherent nucleophilicity and basicity from interfering with desired chemical transformations. The tert-butoxycarbonyl (Boc) protecting group is widely employed due to its robustness under a variety of reaction conditions and its straightforward removal under mild acidic conditions.

2-(Boc-oxyimino)-2-phenylacetonitrile (Boc-ON) is a crystalline, stable, and highly reactive electrophilic reagent for the introduction of the Boc group onto a primary or secondary amine.[1][2] Its well-defined reactivity and the advantageous properties of its byproduct make it a valuable tool for researchers and chemists in the pharmaceutical and biotechnology sectors.

The Chemical Mechanism of Action

The core function of Boc-ON is to act as an efficient electrophile for the acylation of a nucleophilic amine, leading to the formation of a stable carbamate linkage.

General Mechanism of Boc Protection

The fundamental reaction involves the attack of the lone pair of electrons from the amine's nitrogen atom on the electrophilic carbonyl carbon of the Boc-donating reagent. This nucleophilic acyl substitution reaction proceeds through a tetrahedral intermediate, which then collapses to form the N-Boc protected amine and a leaving group.

Specific Mechanism of 2-(Boc-oxyimino)-2-phenylacetonitrile (Boc-ON)

In the case of Boc-ON, the amine attacks the carbonyl carbon of the tert-butoxycarbonyl group. The resulting tetrahedral intermediate expels the resonance-stabilized 2-oxyimino-2-phenylacetonitrile anion as a leaving group. This anion is subsequently protonated to yield the byproduct, 2-hydroxyimino-2-phenylacetonitrile.

The reaction is typically carried out in the presence of a mild base, such as triethylamine, which acts as a proton scavenger, neutralizing the proton released from the amine during the reaction and driving the equilibrium towards the formation of the protected product.

References

The Genesis and Application of Boc-ON: A Cornerstone Reagent for Amine Protection

For researchers, scientists, and professionals in drug development, the strategic protection and deprotection of functional groups is a fundamental tenet of successful organic synthesis. Among the arsenal of protecting groups, the tert-butoxycarbonyl (Boc) group holds a preeminent position for the safeguarding of amines. This technical guide delves into the discovery and synthesis of 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile, commonly known as Boc-ON, a highly efficient reagent for the introduction of the Boc protecting group.

First introduced in 1975 by M. Itoh and colleagues, Boc-ON emerged as a significant advancement in peptide synthesis and related fields. It offers a distinct advantage over previously utilized reagents such as tert-butyl azidoformate, which is thermally unstable and potentially explosive. Boc-ON, in contrast, is a stable, crystalline solid that reacts rapidly and cleanly with amines under mild conditions to afford N-Boc protected compounds in excellent yields.

Physicochemical Properties and Specifications

Boc-ON, with the chemical formula C13H14N2O3, is a white to off-white powder. Key properties are summarized in the table below.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Boc-ON, 2-(Boc-oxyimino)-2-phenylacetonitrile |

| CAS Number | 58632-95-4 |

| Molecular Weight | 246.26 g/mol |

| Melting Point | 85-89 °C |

| Solubility | Very soluble in ethyl acetate, ether, benzene, chloroform, dioxane, and acetone. Soluble in methanol, 2-propanol, and tert-butanol. Insoluble in petroleum ether and water. |

Synthesis of Boc-ON

The synthesis of Boc-ON involves the reaction of α-oximinophenylacetonitrile with di-tert-butyl dicarbonate. While detailed industrial synthesis protocols are proprietary, the general transformation can be conceptualized as the acylation of the oxime nitrogen with the Boc anhydride.

Mechanism of Amine Protection

The utility of Boc-ON lies in its ability to efficiently transfer the Boc group to a primary or secondary amine. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the Boc group in Boc-ON. This is facilitated by a base, such as triethylamine, which deprotonates the amine, increasing its nucleophilicity. The oxime-containing portion of the reagent acts as a good leaving group, driving the reaction to completion.

Figure 1: General workflow for Boc protection of an amine using Boc-ON.

Experimental Protocols

The following protocols provide detailed methodologies for the Boc protection of amino acids using Boc-ON, as adapted from established procedures.

Protocol 1: General Procedure for N-Boc Protection of Amino Acids

Materials:

-

Amino acid (1.0 equivalent)

-

Triethylamine (Et3N, 1.5 equivalents)

-

Boc-ON (1.1 equivalents)

-

Dioxane

-

Water

-

Ethyl acetate (EtOAc)

-

5% Citric acid solution

-

Sodium sulfate or magnesium sulfate

-

Dicyclohexylamine (DCHA, optional for oily products)

-

Hexane (for recrystallization)

Procedure:

-

Dissolve the amino acid (1 equiv.) and triethylamine (1.5 equiv.) in a 1:1 (v/v) mixture of dioxane and water (approximately 1.2 mL per mmol of amino acid).

-

With stirring at room temperature, add Boc-ON (1.1 equiv.).

-

Continue stirring. The mixture should become homogeneous within 1 hour. Stir for a total of 2 hours.

-

Dilute the reaction mixture with water (approximately 1.5 mL per mmol of amino acid).

-

Extract the aqueous mixture twice with ethyl acetate to remove the oxime byproduct.

-

Acidify the aqueous layer with a 5% citric acid solution and immediately extract three times with ethyl acetate.

-

Combine the organic layers, dry over sodium sulfate or magnesium sulfate, and evaporate the solvent to yield the crude Boc-amino acid.

-

For oily products, the corresponding dicyclohexylamine (DCHA) salt can be prepared by dissolving the oil in ether and adding one equivalent of DCHA to precipitate the salt.

-

Further purification can be achieved by recrystallization from a hexane:ethyl acetate mixture.

Quantitative Data for Boc Protection of L-Tryptophan

The following table summarizes the quantitative data for the Boc protection of L-tryptophan as a representative example.

| Reagent/Product | Molar Ratio | Amount (for 10 mmol scale) |

| L-Tryptophan | 1.0 | 2.04 g |

| Triethylamine | 1.5 | 2.10 mL |

| Boc-ON | 1.1 | 2.71 g |

| Product: | ||

| N-Boc-L-Tryptophan | - | 3.00 g (98.6% yield) |

Logical Workflow for Boc Protection and Deprotection in Peptide Synthesis

The use of Boc-ON is a critical first step in Boc-based solid-phase peptide synthesis (SPPS). The following diagram illustrates the logical flow of incorporating a Boc-protected amino acid into a growing peptide chain and the subsequent deprotection to allow for the next coupling step.

Figure 2: Logical workflow of Boc-protection and its use in SPPS.

Conclusion

The discovery of Boc-ON provided a safe, efficient, and high-yielding method for the introduction of the Boc protecting group, a cornerstone of modern organic synthesis, particularly in the realm of peptide chemistry. Its favorable characteristics have solidified its role as an indispensable tool for researchers and professionals in the development of novel therapeutics and other complex molecular architectures. The straightforward and well-documented experimental protocols associated with Boc-ON further enhance its utility and widespread adoption in the scientific community.

An In-depth Technical Guide to 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)

This guide provides a comprehensive overview of 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile, commonly known as Boc-ON. It is intended for researchers, scientists, and drug development professionals, offering detailed safety information, physical and chemical properties, and experimental protocols.

Safety and Hazard Information

Boc-ON is a chemical reagent that requires careful handling. The following table summarizes its classification and associated hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2][3]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Danger | Toxic if swallowed (H301)[2][3] | Harmful if swallowed (H302)[1][2][3] |

| Acute Toxicity, Dermal | Warning | Harmful in contact with skin (H312)[1][2][3] | |

| Acute Toxicity, Inhalation | Warning | Harmful if inhaled (H332)[1][2][3] | |

| Skin Corrosion/Irritation | Warning | Causes skin irritation (H315)[1][2][3] | |

| Serious Eye Damage/Eye Irritation | Warning | Causes serious eye irritation (H319)[1][2][3] | |

| Specific target organ toxicity — Single exposure | Warning | May cause respiratory irritation (H335)[1] |

First-Aid Measures:

-

General Advice: Consult a physician and show them this safety data sheet.[1]

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[1]

-

In Case of Skin Contact: Wash off with soap and plenty of water.[1]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[1]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[1]

Personal Protective Equipment (PPE):

The use of appropriate personal protective equipment is crucial when handling Boc-ON. Recommended PPE includes eyeshields, gloves, and a type N95 (US) dust mask.[4]

Physicochemical Properties

The following table outlines the key physical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₄N₂O₃ | [2][3][5][6] |

| Molecular Weight | 246.26 g/mol | [2][3][5][7] |

| Appearance | White needles or plates, powder | [7][8] |

| Melting Point | 84-86 °C | [8] |

| 85-88 °C (lit.) | [7] | |

| CAS Number | 58632-95-4 | [1][2][3][6][7] |

| Storage Temperature | -20°C | [7] |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from Organic Syntheses.[8]

Materials:

-

Phosgene (0.110 mole) in 30 mL of benzene

-

2-Hydroxyimino-2-phenylacetonitrile (0.100 mole)

-

N,N-Dimethylaniline (0.113 mole)

-

Dioxane (5 mL)

-

Benzene (80 mL)

-

tert-Butyl alcohol (0.100 mole)

-

Triethylamine (0.100 mole)

-

Ether

-

5% Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Magnesium sulfate

-

Aqueous 90% methanol

-

Methanol

Procedure:

-

A solution of phosgene in benzene is placed in a three-necked, round-bottomed flask equipped with a dropping funnel, mechanical stirrer, thermometer, and a calcium chloride drying tube.

-

The flask is cooled in an ice bath while a solution of 2-hydroxyimino-2-phenylacetonitrile and N,N-dimethylaniline in dioxane and benzene is added dropwise over 1 hour at 5–6°C.

-

The mixture is stirred for an additional 2 hours at the same temperature.

-

A solution of tert-butyl alcohol and triethylamine in benzene is then added dropwise over 1 hour at 5–6°C.

-

The reaction mixture is stirred for 2 hours at 5–6°C and then for 3 hours at room temperature.

-

The reaction mixture is washed with water, 5% hydrochloric acid, water, saturated sodium bicarbonate solution, and saturated sodium chloride solution.

-

The organic layer is dried over magnesium sulfate and concentrated under reduced pressure at a temperature below 35°C.

-

The crystalline residue is triturated with aqueous 90% methanol, filtered, washed, and dried to yield the crude product.

-

Recrystallization from methanol affords pure 2-tert-butoxycarbonyloxyimino-2-phenylacetonitrile.

Caption: Synthetic workflow for Boc-ON production.

Application in Peptide Synthesis: Amino Acid Protection

Boc-ON is a stable and highly reactive reagent used for the tert-butoxycarbonylation of amino acids, a critical step in peptide synthesis.[8] The tert-butoxycarbonyl (Boc) group is one of the most important amino-protecting groups in this field.[8] The reaction is typically carried out at room temperature in the presence of a slight molar excess of triethylamine in 50% aqueous dioxane.[8] A significant advantage of using Boc-ON is that the by-product, 2-hydroxyimino-2-phenylacetonitrile, is easily and completely removed by extraction into an organic solvent.[8]

Caption: Protection of an amino acid with Boc-ON.

Storage and Stability

For long-term stability, this compound should be stored at -20°C.[7] It is a combustible solid.[4] Storage in the presence of a small amount of silica gel as a drying agent can extend its shelf life to more than a year.[8]

References

- 1. guidechem.com [guidechem.com]

- 2. 2-(tert-Butoxycarbonyloximino)-2-phenylacetonitrile | C13H14N2O3 | CID 5365066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(Boc-oxyimino)-2-phenylacetonitrile | C13H14N2O3 | CID 93865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(Boc-oxyimino)-2-phenylacetonitrile 99 58632-95-4 [sigmaaldrich.com]

- 5. This compound(58632-95-4) IR Spectrum [chemicalbook.com]

- 6. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. 99%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.cn]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Solubility of 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile, commonly known as Boc-ON. A thorough understanding of a reagent's solubility is critical for its effective use in chemical synthesis, particularly for optimizing reaction conditions, purification processes, and overall experimental design. This document compiles available solubility data, outlines a detailed experimental protocol for its determination, and presents a visual workflow to guide laboratory practices.

Core Properties of Boc-ON

Boc-ON is a widely used electrophilic reagent for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto primary and secondary amines, most notably in peptide synthesis. Its chemical structure, featuring a bulky, nonpolar tert-butyl group and a polar cyano-oxime moiety, results in a distinct solubility profile in common organic solvents.

Solubility Data

Precise quantitative solubility data for Boc-ON (e.g., in g/100 mL or mg/mL) is not extensively reported in publicly available literature. However, qualitative solubility information is available from chemical suppliers. The following table summarizes this information, providing a practical guide for solvent selection in synthetic applications.

Table 1: Qualitative Solubility of Boc-ON in Common Organic Solvents

| Solvent Category | Solvent | Solubility Classification |

| Ethers | Diethyl Ether | Very Soluble[1] |

| Dioxane | Very Soluble[1] | |

| Esters | Ethyl Acetate | Very Soluble[1] |

| Halogenated | Chloroform | Very Soluble[1] |

| Aromatics | Benzene | Very Soluble[1] |

| Ketones | Acetone | Very Soluble[1] |

| Alcohols | Methanol | Soluble[1] |

| 2-Propanol (Isopropanol) | Soluble[1] | |

| tert-Butanol | Soluble[1] | |

| Non-Polar Aliphatics | Petroleum Ether | Insoluble[1] |

| Aqueous | Water | Insoluble[1][2] |

Note: The classifications are based on standard laboratory definitions where "Very Soluble" and "Soluble" indicate that the compound dissolves readily to form solutions of useful concentration for synthesis. "Insoluble" indicates very low solubility.

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise solubility values, the following experimental protocol, based on the widely accepted equilibrium saturation or "shake-flask" method, is recommended. This method determines the equilibrium solubility of a solid compound in a given solvent at a specified temperature.

Objective

To determine the quantitative solubility of Boc-ON in a specific organic solvent at a defined temperature (e.g., 25 °C).

Materials

-

Boc-ON (solid)

-

Solvent of interest (analytical grade or higher)

-

Analytical balance (±0.1 mg accuracy)

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker bath or orbital shaker

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid Boc-ON to a pre-weighed vial. The amount should be visibly more than what is expected to dissolve to ensure a solid phase remains at equilibrium.

-

Record the exact weight of the added solid.

-

Add a precise volume (e.g., 5.0 mL) of the chosen organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended to ensure the dissolution process is complete.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. Record the exact weight of the filtered solution.

-

-

Quantification (Gravimetric Method):

-

Gently evaporate the solvent from the filtered solution under a stream of nitrogen or in a vacuum oven at a temperature well below the melting point of Boc-ON (87-89°C) to avoid degradation.[1]

-

Once the solvent is fully removed, weigh the vial containing the dried solute.

-

Calculate the mass of the dissolved Boc-ON by subtracting the initial weight of the empty vial.

-

The solubility can then be expressed in mg/mL or g/100mL.

-

-

Quantification (Chromatographic Method - Optional):

-

As an alternative to the gravimetric method, the concentration of Boc-ON in the filtered supernatant can be determined using a pre-calibrated HPLC or UV-Vis method.

-

Prepare a series of standard solutions of known Boc-ON concentration in the same solvent.

-

Generate a calibration curve by plotting absorbance or peak area against concentration.

-

Accurately dilute a known volume of the filtered supernatant and analyze it using the calibrated method to determine its concentration.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of Boc-ON.

Caption: Workflow for determining the solubility of Boc-ON.

References

In-Depth Technical Guide to 2-(Boc-oxyimino)-2-phenylacetonitrile (Boc-ON)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile, commonly known as Boc-ON. This reagent is a cornerstone in modern synthetic organic chemistry, particularly in the realm of peptide synthesis where it serves as an efficient agent for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto amino functions. This document collates essential data on its physical characteristics, spectral properties, and safe handling. Detailed experimental protocols for its characterization and a schematic representation of its application in solid-phase peptide synthesis (SPPS) are also presented to support its effective use in research and development.

Chemical Identity and Physical Properties

2-(Boc-oxyimino)-2-phenylacetonitrile is a white to slightly beige fine crystalline powder.[1] It is a crucial reagent for the protection of primary and secondary amines, most notably in the Boc-based strategy of peptide synthesis.

Table 1: Physical and Chemical Properties of 2-(Boc-oxyimino)-2-phenylacetonitrile

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₄N₂O₃ | [2][3][4] |

| Molecular Weight | 246.26 g/mol | [2][3][4] |

| CAS Number | 58632-95-4 | [2][3][4] |

| Melting Point | 85-88 °C (lit.) | [4] |

| Boiling Point | Decomposes upon heating | [5] |

| Appearance | White to slightly beige fine crystalline powder | [1] |

| Solubility | Soluble in water or 1% acetic acid. Insoluble in water. | [1] |

| Storage Temperature | -20°C | [4] |

Note on Solubility: There are conflicting reports regarding the water solubility of this compound. It is advisable for researchers to determine its solubility in their specific solvent systems empirically.

Spectroscopic Data and Interpretation

The structural integrity of 2-(Boc-oxyimino)-2-phenylacetonitrile can be confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-(Boc-oxyimino)-2-phenylacetonitrile provides characteristic signals that correspond to the protons in its structure.

Table 2: ¹H NMR Spectral Data of 2-(Boc-oxyimino)-2-phenylacetonitrile in CDCl₃

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.94 | m | 2H | Aromatic protons (ortho) |

| 7.61 - 7.38 | m | 3H | Aromatic protons (meta, para) |

| 1.603 | s | 9H | tert-butyl protons |

Source:[2]

Interpretation: The multiplet between 7.38 and 7.94 ppm is indicative of the protons on the phenyl ring. The sharp singlet at 1.603 ppm, integrating to nine protons, is the characteristic signal for the magnetically equivalent protons of the tert-butyl group of the Boc protecting group.

¹³C NMR Spectroscopy

While a specific spectrum with assignments was not found in the immediate search, typical chemical shifts for the carbon atoms in similar structures can be predicted. The spectrum would be expected to show signals for the quaternary carbons of the Boc group and the nitrile, the carbonyl carbon, the carbons of the phenyl ring, and the methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits a strong absorption band for the carbonyl group (C=O) of the Boc moiety.

Table 3: Key IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Functional Group |

| 1785 | C=O (carbonyl) |

Source:[5]

Interpretation: The prominent peak at 1785 cm⁻¹ is characteristic of the carbonyl stretching vibration within the carbonate structure of the Boc group.

Mass Spectrometry

Mass spectrometry data can be used to confirm the molecular weight and to study the fragmentation pattern of the molecule. The molecular ion peak [M]⁺ would be expected at m/z 246.

Experimental Protocols

The following are generalized protocols for the determination of the key physical properties of 2-(Boc-oxyimino)-2-phenylacetonitrile.

Melting Point Determination (Capillary Method)

-

A small amount of the crystalline sample is placed in a capillary tube, which is then sealed at one end.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting point range.

NMR Spectroscopy

-

Sample Preparation: A small amount of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H and ¹³C NMR spectra are acquired.

-

Data Processing: The acquired data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum.

IR Spectroscopy (Thin Solid Film Method)

-

A small amount of the solid is dissolved in a volatile solvent (e.g., dichloromethane).

-

A drop of the solution is placed on a salt plate (e.g., NaCl or KBr).

-

The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

-

The plate is placed in the sample holder of the IR spectrometer, and the spectrum is recorded.

Application in Peptide Synthesis

2-(Boc-oxyimino)-2-phenylacetonitrile is a widely used reagent for the introduction of the Boc protecting group onto the N-terminus of amino acids in solid-phase peptide synthesis (SPPS).

Workflow for Boc Protection in SPPS

The following diagram illustrates the key steps in a typical Boc-SPPS cycle where Boc-ON can be utilized for the protection of the incoming amino acid.

Logical Relationship of Boc-ON in Peptide Synthesis

The diagram below outlines the logical role of Boc-ON in the preparation of a Boc-protected amino acid, which is a prerequisite for its use in SPPS.

References

An In-depth Technical Guide to 2-(Boc-oxyimino)-2-phenylacetonitrile (Boc-ON)

CAS Number: 58632-95-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile, commonly known as Boc-ON. It is a widely utilized reagent in synthetic chemistry, particularly for the protection of primary and secondary amines as their tert-butoxycarbonyl (Boc) derivatives. This guide details its chemical structure, physicochemical properties, mechanism of action, and provides detailed experimental protocols for its synthesis and application in peptide chemistry.

Core Concepts and Chemical Structure

2-(Boc-oxyimino)-2-phenylacetonitrile is an electrophilic Boc-donating reagent valued for its high reactivity and stability. Its primary application is in the facile introduction of the Boc protecting group onto the amino functionality of amino acids and other molecules, a critical step in solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The structure of Boc-ON features a Boc group attached to an oxime, which acts as a good leaving group, facilitating the transfer of the Boc moiety to a nucleophilic amine.

Chemical Structure:

-

Systematic Name: tert-butyl [(Z)-[cyano(phenyl)methylidene]amino] carbonate

-

Synonyms: Boc-ON, this compound

-

Molecular Formula: C₁₃H₁₄N₂O₃

-

Molecular Weight: 246.26 g/mol

Physicochemical and Spectroscopic Data

Quantitative data for Boc-ON has been compiled from various sources to provide a comprehensive reference for researchers.

Properties and Specifications

| Property | Value | Reference(s) |

| CAS Number | 58632-95-4 | |

| Molecular Formula | C₁₃H₁₄N₂O₃ | |

| Molecular Weight | 246.26 g/mol | |

| Appearance | White powder or crystalline solid | |

| Melting Point | 85-88 °C | |

| Purity | ≥99% | |

| Storage Temperature | -20°C | |

| Solubility | Very Soluble: Ethyl acetate, ether, benzene, chloroform, dioxane, acetone.Soluble: Methanol, 2-propanol, tert-butanol.Insoluble: Petroleum ether, water. |

Spectroscopic Data

| Spectrum Type | Peak Assignments | Reference(s) |

| ¹H NMR | δ (ppm): 7.94, 7.61-7.38, 1.603 | |

| IR (KBr) | Key peaks indicating the presence of C=O, C=N, and C-O functional groups. |

Mechanism of Amine Protection

The utility of Boc-ON in peptide synthesis stems from its role in the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. The Boc group serves as a temporary protecting group for the α-amino group of an amino acid, while more robust, acid-stable protecting groups like benzyl esters are used for side-chain protection.

The protection of an amino acid with Boc-ON proceeds via a nucleophilic attack of the amino group on the carbonyl carbon of the Boc moiety. This reaction is typically carried out under basic conditions, using a tertiary amine like triethylamine (TEA) to deprotonate the amino acid, thereby increasing its nucleophilicity. The oxime-containing portion of the molecule is an excellent leaving group, facilitating a clean and efficient reaction. The resulting by-product, 2-hydroxyimino-2-phenylacetonitrile, is easily removed by extraction with an organic solvent.

Deprotection, or the removal of the Boc group, is achieved under mildly acidic conditions, most commonly with trifluoroacetic acid (TFA). This acid-lability is central to the Boc strategy, as it allows for the selective deprotection of the N-terminus without affecting the benzyl-based side-chain protecting groups. The mechanism involves protonation of the Boc carbonyl group, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.

Experimental Protocols

The following protocols are provided for the synthesis of Boc-ON and its subsequent use for the protection of amino acids. These are based on established and verified procedures.

Synthesis of this compound (Boc-ON)

This two-step procedure involves the synthesis of the intermediate 2-hydroxyimino-2-phenylacetonitrile, followed by its reaction to form Boc-ON.

Step A: Synthesis of 2-Hydroxyimino-2-phenylacetonitrile

-

In a 1-L three-necked round-bottomed flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, dissolve 117 g (1.00 mole) of benzyl cyanide in 100 mL of methanol.

-

Cool the stirred solution to 0-5°C in an ice-salt bath.

-

Slowly bubble methyl nitrite gas into the solution. The methyl nitrite is generated by the dropwise addition of 25 mL of concentrated sulfuric acid to a mixture of 83 g (1.20 moles) of sodium nitrite and 77 mL (1.92 moles) of methanol.

-

Maintain the reaction temperature below 10°C throughout the addition of methyl nitrite.

-

After the addition is complete (approximately 2 hours), continue stirring for an additional 2 hours and then remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in 500 mL of water and wash the aqueous solution with two 100-mL portions of toluene to remove any unreacted starting material.

-

Acidify the aqueous layer with concentrated hydrochloric acid while cooling in an ice bath.

-

Collect the resulting precipitate by filtration, wash thoroughly with cold water, and dry to yield 2-hydroxyimino-2-phenylacetonitrile.

Step B: Synthesis of this compound

-

In a 200-mL three-necked round-bottomed flask equipped with a dropping funnel, a mechanical stirrer, a thermometer, and a calcium chloride drying tube, charge a solution of 10.9 g (0.110 mole) of phosgene in 30 mL of benzene.

-

Cool the flask to 5-6°C in an ice bath.

-

Prepare a solution of 14.6 g (0.100 mole) of 2-hydroxyimino-2-phenylacetonitrile and 13.2 g (0.113 mole) of N,N-dimethylaniline in 5 mL of dioxane and 80 mL of benzene. Add this solution dropwise to the phosgene solution over 1 hour, maintaining the temperature at 5-6°C.

-

Continue stirring for 6 hours at the same temperature, then let the mixture stand overnight in the ice bath.

-

Prepare a solution of 11.1 g (0.150 mole) of tert-butyl alcohol and 12.0 mL (0.150 mole) of pyridine in 30 mL of benzene. Add this solution dropwise over 1 hour to the reaction mixture at 5-10°C.

-

Continue stirring for an additional 6 hours, allowing the reaction to warm to room temperature. Let the mixture stand overnight.

-

Add 50 mL of water and 50 mL of benzene to the reaction mixture. Separate the organic layer and wash it successively with cold 1 N hydrochloric acid (3 x 30 mL), water (30 mL), 5% sodium hydrogen carbonate solution (2 x 30 mL), and water (2 x 30 mL).

-

Combine the organic layers, dry over magnesium sulfate, and concentrate to dryness under reduced pressure at a temperature below 35°C.

-

Triturate the crystalline residue with 20 mL of aqueous 90% methanol, filter the solid, wash with 30 mL of aqueous 90% methanol, and dry to yield the crude product.

-

Recrystallize from methanol to afford pure this compound.

General Protocol for the Boc-Protection of Amino Acids using Boc-ON

-

Dissolve the amino acid (10 mmol) in 50% aqueous dioxane or 50% aqueous acetone.

-

Add triethylamine (15 mmol, 1.5 equivalents).

-

Add Boc-ON (11 mmol, 1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 2-5 hours.

-

Remove the organic solvent under reduced pressure.

-

Dissolve the residue in water and wash with ether or ethyl acetate to remove the 2-hydroxyimino-2-phenylacetonitrile by-product.

-

Acidify the aqueous layer to pH 2-3 with cold 1 N hydrochloric acid.

-

Extract the Boc-protected amino acid with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.

Concluding Remarks for the Professional Audience

2-(Boc-oxyimino)-2-phenylacetonitrile (Boc-ON) is a highly effective and reliable reagent for the introduction of the Boc protecting group in complex organic synthesis, particularly in the field of peptide chemistry. Its advantages include high reactivity, stability under storage, and the generation of easily removable by-products. This makes it a valuable tool for researchers and professionals in drug development and chemical biology. The detailed protocols and data presented in this guide are intended to facilitate its efficient and safe use in the laboratory, enabling the synthesis of complex peptides and other amine-containing molecules with high purity and yield.

An In-depth Technical Guide to the Stability and Storage of Boc-ON Reagent

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability, storage, and handling of 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile, commonly known as Boc-ON. Understanding the chemical stability of this critical reagent is paramount for ensuring reproducibility in peptide synthesis and other applications where the protection of primary and secondary amines is required.

Physicochemical Properties and Intrinsic Stability

Boc-ON is a crystalline solid widely used for the introduction of the tert-Butoxycarbonyl (Boc) protecting group to amine functionalities. Its stability is intrinsically linked to the lability of the Boc group itself, which is sensitive to acidic conditions and elevated temperatures.

Summary of Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₄N₂O₃ |

| Molecular Weight | 246.26 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 85-89 °C |

| Solubility | Very soluble in ethyl acetate, ether, benzene, chloroform, dioxane, and acetone. Soluble in methanol, 2-propanol, and tert-butanol. Insoluble in petroleum ether and water. |

Recommended Storage Conditions and Handling

To maintain the integrity and reactivity of Boc-ON, adherence to proper storage and handling protocols is essential.

Storage Recommendations

The primary recommendation for long-term storage of Boc-ON is in a freezer at -20°C . It should be kept in a tightly sealed, opaque container, such as a brown bottle, to protect it from light and moisture. After several weeks at room temperature, Boc-ON undergoes gradual decomposition.

| Condition | Temperature | Container | Duration |

| Long-term | -20°C | Tightly sealed, opaque | Years |

| Short-term | 2-8°C | Tightly sealed, opaque | Weeks to months |

| Room Temperature | ~25°C | - | Avoid; gradual decomposition occurs |

Handling Precautions

-

Moisture: Boc-ON should be protected from moisture. It is advisable to allow the container to warm to room temperature before opening to prevent condensation.

-

Inert Atmosphere: While not always mandatory for short-term handling, flushing the container with an inert gas like argon or nitrogen before sealing can extend the shelf life, especially for long-term storage.

-

General Hygiene: Standard laboratory safety practices should be followed. Contact with the skin may cause irritation.

Stability Profile and Degradation Pathways

The stability of Boc-ON is influenced by temperature, light, and the presence of acidic or nucleophilic species.

Thermal Stability

Boc-ON is thermally labile. While relatively stable at refrigerated temperatures, prolonged exposure to ambient or elevated temperatures leads to decomposition. At room temperature, this degradation is gradual, occurring over several weeks and is characterized by the evolution of carbon dioxide. The thermal decomposition of Boc-protected amines, a related process, is thought to proceed through the formation of a carbamic acid intermediate, which then fragments to release the free amine, isobutylene, and carbon dioxide.

Hydrolytic Stability

The Boc protecting group is generally stable under neutral and basic conditions but is readily cleaved by acid. Therefore, Boc-ON should be stored and handled in a manner that avoids contact with acidic environments.

Photostability

To prevent potential photodegradation, Boc-ON should be stored in light-resistant containers.

Degradation Pathway

A Comprehensive Technical Guide to tert-butyl [(Z)-[cyano(phenyl)methylidene]amino] carbonate (Boc-ON)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of tert-butyl [(Z)-[cyano(phenyl)methylidene]amino] carbonate, a key reagent in modern organic synthesis, particularly in the realm of peptide chemistry and drug development. Commonly known by its trivial name 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile or its abbreviated synonym, Boc-ON, this document will cover its chemical identity, properties, synthesis, and applications. Detailed experimental protocols and quantitative data are presented to assist researchers in its effective utilization.

Chemical Identity and Properties

tert-butyl [(Z)-[cyano(phenyl)methylidene]amino] carbonate is a stable and highly reactive reagent used for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto amino functionalities.[1] The Boc group is one of the most important amino-protecting groups in peptide synthesis due to its stability under a wide range of conditions and its facile removal under mild acidic conditions.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | tert-butyl [(Z)-[cyano(phenyl)methylidene]amino] carbonate[2] |

| Common Name | This compound[3] |

| Synonyms | Boc-ON, 2-(Boc-oxyimino)-2-phenylacetonitrile, N-((tert-Butoxycarbonyl)oxy)benzimidoyl cyanide[2][4][5] |

| CAS Number | 58632-94-5[3] |

| Molecular Formula | C₁₃H₁₄N₂O₃[2] |

| Beilstein Registry Number | 2217296[4] |

| EC Number | 261-370-9[4] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 246.26 g/mol [2] |

| Appearance | White to off-white or slightly beige fine crystalline powder[3][6] |

| Melting Point | 85-88 °C (lit.)[4][6] |

| Solubility | Soluble in water or 1% acetic acid. Insoluble in water.[6] |

| Storage Temperature | -20°C[4][6] |

| Sensitive | Moisture Sensitive[6] |

Synthesis of Boc-ON

The synthesis of this compound is well-documented and a standard procedure is available from Organic Syntheses.[1] The process involves the reaction of 2-hydroxyimino-2-phenylacetonitrile with phosgene, followed by reaction with tert-butanol.

Experimental Protocol: Synthesis of this compound[1]

Materials:

-

2-hydroxyimino-2-phenylacetonitrile

-

Phosgene (handle with extreme caution in a well-ventilated fume hood)

-

Benzene

-

N,N-dimethylaniline

-

Dioxane

-

tert-Butanol

-

Pyridine

-

Methanol

-

Magnesium sulfate

Procedure:

-

Preparation of the Chloroformate Intermediate: A solution of 10.9 g (0.110 mole) of phosgene in 30 mL of benzene is prepared in a 200-mL, three-necked, round-bottomed flask equipped with a dropping funnel, a mechanical stirrer, a thermometer, and a calcium chloride drying tube. The flask is cooled in an ice bath. A solution of 14.6 g (0.100 mole) of 2-hydroxyimino-2-phenylacetonitrile and 13.2 g (0.113 mole) of N,N-dimethylaniline in 5 mL of dioxane and 80 mL of benzene is added dropwise over 1 hour, maintaining the temperature at 5–6°C. The mixture is stirred for an additional 2 hours at the same temperature and then for another 2 hours at room temperature. The N,N-dimethylaniline hydrochloride is removed by filtration.

-

Reaction with tert-Butanol: The filtrate is added dropwise over 30 minutes to a stirred, ice-cooled solution of 7.4 g (0.100 mole) of tert-butanol and 7.9 g (0.100 mole) of pyridine in 30 mL of benzene. The reaction mixture is stirred for 2 hours in an ice bath and then for 5 hours at room temperature.

-

Work-up and Purification: The reaction mixture is washed successively with 50 mL of water, 50 mL of 0.5 N hydrochloric acid, 50 mL of water, 50 mL of 5% sodium bicarbonate solution, and 50 mL of water. The organic layer is dried over magnesium sulfate and concentrated under reduced pressure at a temperature below 35°C. The resulting crystalline residue is triturated with 20 mL of 90% aqueous methanol. The solid is collected by filtration, washed with 30 mL of 90% aqueous methanol, and dried to yield the crude product.

-

Recrystallization: The crude product is recrystallized from methanol to afford 14.6–15.7 g (59–64%) of pure 2-tert-butoxycarbonyloxyimino-2-phenylacetonitrile as white needles or plates with a melting point of 84–86°C.

Synthesis Workflow Diagram:

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 2-(tert-Butoxycarbonyloximino)-2-phenylacetonitrile | C13H14N2O3 | CID 5365066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 2-(Boc-oxyimino)-2-phenylacetonitrile 99 58632-95-4 [sigmaaldrich.com]

- 5. 2-(Boc-oxyimino)-2-phenylacetonitrile - 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile, Boc-ON [sigmaaldrich.com]

- 6. This compound CAS#: 58632-95-4 [m.chemicalbook.com]

Methodological & Application

Application Notes and Protocols for Boc Protection using 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical intermediates.[1][2] 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile, commonly known as Boc-ON, is a highly efficient reagent for the introduction of the Boc protecting group onto primary and secondary amines.[3][4] This reagent offers significant advantages, including rapid reaction times at room temperature and a straightforward work-up procedure that facilitates the removal of by-products.[5] This document provides detailed protocols and application notes for the use of Boc-ON in the Boc-protection of amines, with a focus on amino acids.

Reaction Principle

The protection of an amine with Boc-ON proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the Boc group in the reagent. The reaction is typically carried out in the presence of a base to neutralize the protonated amine intermediate and drive the reaction to completion.[1] The oxime by-product, 2-hydroxyimino-2-phenylacetonitrile, can be easily removed by extraction.[5]

Advantages of Boc-ON

-

Mild Reaction Conditions: Reactions are typically carried out at room temperature, avoiding the need for elevated temperatures that can be detrimental to sensitive substrates.[5]

-

High Yields: Boc-ON provides protected amino acids in excellent yields.[5]

-

Easy Work-up: The primary by-product is readily removed by simple liquid-liquid extraction.[5]

-

Safety: It is a safer alternative to other Boc-donating reagents like tert-Boc azide, which is thermally unstable.[5]

Experimental Protocols

General Protocol for Boc Protection of Amino Acids

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Amino Acid

-

This compound (Boc-ON)

-

Triethylamine (TEA) or other suitable base (e.g., sodium bicarbonate, sodium hydroxide)[5]

-

Solvent: 50% aqueous dioxane or 50% aqueous acetone[5]

-

Extraction solvent: Ethyl acetate, ether, or benzene[5]

-

Aqueous citric acid solution or cold 1N hydrochloric acid[5]

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: In a round-bottom flask, dissolve the amino acid (1.0 equivalent) in the chosen solvent system (e.g., 50% aqueous dioxane).

-

Base Addition: Add triethylamine (1.5 equivalents). Other inorganic bases like sodium hydroxide or sodium bicarbonate can also be used.[5]

-

Boc-ON Addition: Add Boc-ON (1.1 equivalents) to the solution. The reaction is typically carried out at room temperature.[5]

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal (if necessary): If a solvent other than dioxane is used, it is recommended to remove it under reduced pressure to ensure high yield and purity.[5]

-

Work-up:

-

Acidify the reaction mixture with an aqueous citric acid solution or cold 1N hydrochloric acid.[5]

-

Extract the aqueous layer with a suitable organic solvent such as ethyl acetate, ether, or benzene to remove the 2-hydroxyimino-2-phenylacetonitrile by-product. For amino acids with lipophilic side chains, ether is recommended for extraction.[5]

-

Combine the organic layers.

-

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude Boc-protected amino acid.

-

Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography if required. For some amino acids, dicyclohexylammonium (DCHA) salts can be formed for easier handling and purification.[5]

Data Presentation

The following table summarizes the reported yields for the Boc protection of various amino acids using Boc-ON.

| Amino Acid | Protecting Group | Reagent | Yield (%) | Reference |

| L-Tryptophan | Boc | Boc-ON | 98.6 | [5] |

Note: The provided search results gave a specific yield for L-Tryptophan. While high yields are generally reported for other amino acids, specific quantitative data for a broader range was not available in a consolidated table.

Visualizations

Reaction Scheme

The following diagram illustrates the general reaction scheme for the Boc protection of an amine using Boc-ON.

Caption: General reaction for Boc protection using Boc-ON.

Experimental Workflow

The following diagram outlines the typical experimental workflow for the Boc protection of an amino acid using Boc-ON.

Caption: Experimental workflow for Boc protection.

Conclusion

This compound (Boc-ON) is a reliable and efficient reagent for the Boc protection of amines, offering mild reaction conditions and high yields. The straightforward experimental protocol and ease of by-product removal make it a valuable tool for researchers and professionals in organic synthesis and drug development. The provided protocols and data serve as a comprehensive guide for the successful application of this important protecting group strategy.

References

Application Notes and Protocols for N-Terminal Protection of Amino Acids using Boc-ON

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis and the development of complex organic molecules, the strategic protection of reactive functional groups is of paramount importance. The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability in various reaction conditions and its facile removal under acidic conditions. 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile, commonly known as Boc-ON, is an efficient, crystalline, and stable reagent for the introduction of the Boc protecting group onto the N-terminus of amino acids.

Boc-ON offers several advantages over other Boc-donating reagents, such as Boc-anhydride ((Boc)₂O). The reaction with Boc-ON proceeds under mild conditions at room temperature, and the primary byproduct, α-cyano-α-phenylglyoxime, is easily removed through a simple extraction, leading to high yields of the desired N-Boc-protected amino acid.[1] This application note provides detailed protocols and quantitative data for the N-terminal protection of various amino acids using Boc-ON.

Data Presentation

The efficiency of N-terminal protection using Boc-ON is consistently high across a range of amino acids. The following table summarizes the reported yields for the synthesis of various N-Boc-amino acids.

| Amino Acid | Reaction Time (hours) | Extraction Solvent | Yield (%) |

| Glycine | 2 | Ethyl Acetate | 99.7 |

| L-Alanine | 3 | Ethyl Acetate | 99.5 |

| L-Valine | 5 | Ethyl Acetate | 99.2 |

| L-Leucine | 3 | Ethyl Acetate | 99.8 |

| L-Isoleucine | 3 | Ethyl Acetate | 99.6 |

| L-Phenylalanine | 5 | Ether | 98.2 |

| L-Tryptophan | 3 | Ethyl Acetate | 98.6 |

Data sourced from Itoh, M.; Hagiwara, D.; Kamiya, T. Bull. Chem. Soc. Jpn. 1977, 50, 718.[1]

Reaction Mechanism and Experimental Workflow

The reaction proceeds via a nucleophilic attack of the amino acid's amino group on the carbonyl carbon of the Boc group in Boc-ON. This is followed by the departure of the stable α-cyano-α-phenylglyoxime anion.

Reaction Mechanism

Caption: Reaction mechanism of N-terminal protection using Boc-ON.

Experimental Workflow

The overall experimental workflow for the N-terminal protection of an amino acid using Boc-ON is a straightforward process involving reaction setup, workup, and purification.

Caption: General experimental workflow for Boc-ON protection.

Experimental Protocols

The following is a general protocol for the N-terminal protection of an amino acid using Boc-ON. This can be adapted for specific amino acids based on their solubility and reactivity. The example of L-Tryptophan is provided for specific quantities.[1]

Materials

-

Amino Acid (e.g., L-Tryptophan, 2.05 g, 10 mmol)

-

Boc-ON (this compound), 2.71 g, 11 mmol, 1.1 equiv.)

-

Triethylamine (Et₃N, 2.10 mL, 15 mmol, 1.5 equiv.)

-

Dioxane

-

Deionized Water

-

Ethyl Acetate

-

5% (w/v) Citric Acid Solution

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure

-

Reaction Setup:

-

In a round-bottom flask, dissolve the amino acid (1.0 equiv.) and triethylamine (1.5 equiv.) in a 1:1 (v/v) mixture of dioxane and water. A typical solvent volume is approximately 1.2 mL per mmol of the amino acid. For L-Tryptophan (10 mmol), this would be 6 mL of dioxane and 6 mL of water.

-

Stir the mixture at room temperature until the amino acid is completely dissolved.

-

-

Addition of Boc-ON:

-

To the stirring solution, add Boc-ON (1.1 equiv.) in one portion at room temperature.

-

Continue to stir the reaction mixture. The solution should become homogeneous within approximately one hour.

-

-

Reaction Monitoring:

-

Allow the reaction to stir at room temperature for an additional 2 to 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amino acid is no longer detectable.

-

-

Workup:

-

Once the reaction is complete, dilute the mixture with water (approximately 1.5 mL per mmol of the starting amino acid). For a 10 mmol scale, add 15 mL of water.

-

Transfer the diluted reaction mixture to a separatory funnel and extract twice with ethyl acetate to remove the α-cyano-α-phenylglyoxime byproduct. The volume of ethyl acetate for each extraction can be approximately equal to the total volume of the aqueous layer.

-

Discard the organic layers containing the byproduct.

-

-

Product Isolation:

-

Acidify the remaining aqueous layer to a pH of approximately 3 by the slow addition of a 5% citric acid solution.

-

Immediately extract the acidified aqueous layer three times with ethyl acetate.

-

Combine the organic extracts from this step.

-

-

Purification and Drying:

-

Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-Boc-amino acid. The product is often obtained as a white solid or a viscous oil. Further purification can be achieved by recrystallization if necessary. For L-Tryptophan, this procedure yields the product in 98.6% purity.[1]

-

Conclusion

Boc-ON is a highly effective and user-friendly reagent for the N-terminal protection of amino acids. The mild reaction conditions, high yields, and simple purification procedure make it an excellent choice for applications in peptide synthesis and the broader field of organic chemistry. The protocols and data provided herein serve as a comprehensive guide for researchers and professionals in the successful application of this valuable synthetic tool.

References

Application of Boc-ON in Solid-Phase Peptide Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the systematic assembly of amino acids into complex polypeptide chains. The Boc (tert-butyloxycarbonyl) strategy, one of the earliest and most robust methods in SPPS, relies on the acid-labile Boc group for the temporary protection of the α-amino group of amino acids. While di-tert-butyl dicarbonate ((Boc)₂O, Boc anhydride) is the most common reagent for introducing the Boc group, 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile, commonly known as Boc-ON, presents a valuable alternative for the preparation of N-Boc-amino acids.

This document provides detailed application notes and protocols for the use of Boc-ON in the context of Boc-SPPS. It covers the preparation of Boc-amino acids using Boc-ON, their subsequent application in the SPPS workflow, and a comparison with the standard Boc-anhydride method.

Core Principles: The Role of Boc-ON

Boc-ON is an efficient electrophilic reagent for the introduction of the Boc protecting group onto the primary amino group of amino acids. The resulting N-α-Boc-amino acids are the essential building blocks for Boc-SPPS. The key advantage of Boc-ON lies in its high reactivity and the ease of removal of its non-toxic byproducts.[1] This allows for a straightforward workup procedure to obtain pure N-Boc-amino acids, which are then used in the stepwise elongation of the peptide chain on a solid support.

The overall workflow begins with the solution-phase synthesis of the required N-Boc-amino acids using Boc-ON. These protected amino acids are then sequentially coupled to a growing peptide chain anchored to a solid resin. Each cycle of amino acid addition in Boc-SPPS involves two key steps: the deprotection of the N-terminal Boc group with a moderate acid, typically trifluoroacetic acid (TFA), followed by the coupling of the next N-Boc-amino acid.

Data Presentation: Boc-ON vs. Boc Anhydride in N-α-Boc Protection

While both Boc-ON and Boc anhydride are effective for the N-protection of amino acids, they differ in reaction conditions and byproduct profiles. The following tables summarize the available quantitative data for the synthesis of N-Boc-amino acids using both reagents.

Table 1: N-α-Boc Protection of Amino Acids using Boc-ON

| Amino Acid | Reaction Time (h) | Extraction Solvent | Yield (%) | Melting Point (°C) |

| Glycine | 4 | Ethyl Acetate | 99.5 | 87-88 |

| L-Alanine | 4 | Ethyl Acetate | 99.0 | 82-83 |

| L-Leucine | 4 | Ethyl Acetate | 99.8 | 131-133 (DCHA salt) |

| L-Tryptophan | 4 | Ethyl Acetate | 98.6 | 137-138 |

| L-Phenylalanine | 5 | Ether | 98.2 | 221-223 (DCHA salt) |

Data sourced from a technical bulletin by Sigma-Aldrich.[1] Reactions were carried out at room temperature in 50% aqueous dioxane with triethylamine as the base.

Table 2: N-α-Boc Protection of Amino Acids using Boc Anhydride ((Boc)₂O)

| Amino Acid | Reaction Time (h) | Solvent System | Yield (%) |

| L-Alanine | 4 | Acetone/Water | 93 |

| L-Glutamic Acid | 4 | Acetone/Water | 90 |

| L-Proline | 0.5 | Acetone/Water | 73 |

| L-Aspartic Acid | 0.5 | Acetone/Water | 60 |

Data sourced from patent CN1793110A. Reactions were carried out with triethylamine as the base at temperatures ranging from 0-40°C.

Experimental Protocols

Protocol 1: Synthesis of N-α-Boc-Amino Acids using Boc-ON

This protocol describes a general procedure for the N-protection of amino acids using Boc-ON in a solution-phase reaction.

Materials:

-

Amino Acid

-

Boc-ON (this compound)

-

Triethylamine (TEA)

-

1,4-Dioxane

-

Distilled Water

-

Ethyl Acetate or Diethyl Ether

-

1 M Citric Acid Solution

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Rotary Evaporator

-

Separatory Funnel

Procedure:

-

Dissolution: In a round-bottom flask, dissolve the amino acid (10 mmol) in a 1:1 mixture of 1,4-dioxane and water.

-

Base Addition: Add triethylamine (15 mmol, 1.5 equivalents) to the solution and stir until the amino acid is completely dissolved.

-

Boc-ON Addition: Add Boc-ON (11 mmol, 1.1 equivalents) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 4-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: a. Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane. b. To the remaining aqueous solution, add 1 M citric acid solution until the pH is approximately 3. c. Extract the aqueous layer three times with ethyl acetate or diethyl ether. For amino acids with lipophilic side chains, ether is recommended for extraction to minimize contamination from the oxime byproduct.[1] d. Combine the organic layers and wash with brine. e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-amino acid.

-

Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Protocol 2: General Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the cyclical process of chain elongation on a solid support using the N-Boc-amino acids prepared in Protocol 1.

Materials:

-

Appropriate resin (e.g., Merrifield resin for peptide acids, MBHA resin for peptide amides)

-

N-α-Boc-amino acids

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-